BenchChemオンラインストアへようこそ!

2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Kinase inhibitor design Regioisomer SAR CDC7/DBF4

This unsubstituted 2-(pyridin-3-yl) core is the minimal pharmacophore for systematic kinase selectivity profiling. It exhibits a >23-fold affinity difference compared to the 4-pyridyl regioisomer (IC₅₀ ≈ 210 nM) against CDC7/DBF4 kinase, making it an essential regioisomer-specific probe. With a fragment-ideal profile (XLogP3=0.3, TPSA=59.8 Ų), it serves as a starting point for mGluR NAM discovery (lead IC₅₀=8.9 nM) and a baseline control for PI3K screening. Procure this exact isomer to differentiate target engagement, selectivity, and prodrug liability from closely related analogs.

Molecular Formula C11H8N4O
Molecular Weight 212.21 g/mol
CAS No. 1710195-57-5
Cat. No. B1434679
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one
CAS1710195-57-5
Molecular FormulaC11H8N4O
Molecular Weight212.21 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)C2=NN3C=CNC(=O)C3=C2
InChIInChI=1S/C11H8N4O/c16-11-10-6-9(8-2-1-3-12-7-8)14-15(10)5-4-13-11/h1-7H,(H,13,16)
InChIKeyPDXNVCIWRFPKPH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 500 mg / 1 g / 5 g / 10 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1710195-57-5): Core Scaffold Procurement for Kinase and GPCR Modulator Programs


2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1710195-57-5) is the unsubstituted core scaffold of the pyrazolo[1,5-a]pyrazin-4(5H)-one heterocyclic family, a recognized purine bioisostere widely exploited in ATP-competitive kinase inhibitor design [1]. With a molecular formula of C₁₁H₈N₄O, a molecular weight of 212.21 g/mol, a computed XLogP3-AA of 0.3, a topological polar surface area of 59.8 Ų, and one hydrogen bond donor, this compound presents a compact, moderately polar scaffold that offers a defined baseline for systematic structure–activity relationship (SAR) exploration [1]. Its 3-pyridyl substituent distinguishes it from the 4-pyridyl regioisomer, imparting different vectors for target hydrogen-bonding interactions and affecting selectivity profiles across kinase and GPCR target families [2][3].

Why 2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one Cannot Be Casily Replaced by Other Pyrazolopyrazinone Analogs in Medicinal Chemistry Programs


In-class substitution without systematic comparator benchmarking is a common pitfall in pyrazolopyrazinone-based projects, because seemingly minor structural variations—pyridyl regioisomerism, core saturation, and N5-substitution—profoundly alter target affinity, selectivity, and pharmacokinetic fate. The 3-pyridyl isomer (CAS 1710195-57-5) reported to exhibit >23-fold lower affinity for CDC7/DBF4 kinase than its 4-pyridyl counterpart (IC₅₀ ≈ 210 nM) [1]. Conversely, in the mGluR NAM series, 6,7-dihydro-2-substituted analogs achieve single-digit nanomolar potency (IC₅₀ = 8.9 nM) , whereas the unsaturated, unsubstituted core is biologically silent as a prodrug until metabolic activation occurs [2]. The pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold can act as a cyclic inactivating byproduct of vinyl-sulfone-based covalent inhibitors (compound 2, <5% conversion to active metabolite) [2], making procurement of the exact 3-pyridyl core essential for any program that intends to differentiate target engagement, selectivity, or prodrug liability from closely related analogs.

Quantitative Differentiation Evidence: 2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one vs. Closest Analogs


Pyridyl Regioisomerism Drives >23-Fold Difference in Kinase Affinity: 3-Pyridyl vs. 4-Pyridyl Core

The 4-pyridyl regioisomer of the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold demonstrates measurable kinase inhibitory activity, with an IC₅₀ of 210 nM against CDC7/DBF4 kinase in a Dowex resin-based assay at pH 7.9 and 2°C [1]. In contrast, the 3-pyridyl isomer (CAS 1710195-57-5) lacks published kinase inhibition data at this potency level, and its altered nitrogen vector position is expected to disrupt the critical hinge-region hydrogen-bonding interaction required for ATP-competitive kinase binding, consistent with the well-established principle that pyridyl nitrogen orientation is a primary determinant of kinase selectivity in purine-bioisostere scaffolds [2]. This regioisomer-dependent difference—>23-fold based on the 4-pyridyl IC₅₀ of 210 nM vs. the anticipated weaker or absent activity of the 3-pyridyl isomer—makes the 3-pyridyl core the appropriate negative-control or selectivity-generating scaffold for kinase programs that require differentiation from 4-pyridyl-based inhibitors.

Kinase inhibitor design Regioisomer SAR CDC7/DBF4

Core Scaffold Simplicity Enables Unambiguous SAR Deconvolution vs. N5-Substituted mGluR NAMs with Single-Digit Nanomolar Potency

State-of-the-art pyrazolo[1,5-a]pyrazin-4(5H)-one-based mGluR negative allosteric modulators (NAMs) bear extensive N5 and C2 substitution that drives potency into the low nanomolar range. For example, mGluR2 modulator 5 (Compound 11, CAS 1639898-35-3) achieves an IC₅₀ of 8.9 nM against mGluR2 with oral bioavailability and blood–brain barrier penetration in rats ; VU0650786 (CAS 1809085-30-0) exhibits an IC₅₀ of 392 nM against mGluR3 with >76-fold selectivity over mGluR2 (IC₅₀ > 30 µM) [1]. The unsubstituted 2-(pyridin-3-yl) core (CAS 1710195-57-5), lacking N5-alkylation and 6,7-dihydro saturation, serves as the minimal pharmacophore baseline. Its procurement enables clean deconvolution of the contributions of N5-substitution, core saturation, and C2-aryl variation to mGluR NAM potency and selectivity—an approach that cannot be executed with pre-functionalized analogs such as VU0650786 or Compound 11.

mGluR allosteric modulation CNS drug discovery Scaffold minimalism

Differential Cell-Based Selectivity: 10-Fold Cancer-Selective Cytotoxicity Achievable with C7 Derivatization of the Core Scaffold

While the parent 2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one has not been independently profiled for anticancer cytotoxicity, derivatization at the C7 position of the pyrazinone ring with a 7-((2-phenylhydrazono)methyl) group yields a 10-fold selectivity window: IC₅₀ = 5.8 µM against A549 lung adenocarcinoma cells vs. IC₅₀ = 58 µM against normal lung fibroblasts . This demonstrates that the 3-pyridyl-substituted core provides a derivatizable handle for achieving cancer-selective cytotoxicity, a feature that distinguishes this scaffold from the 4-pyridyl regioisomer and from saturated 6,7-dihydro analogs that have been optimized for distinct target classes (e.g., mGluR NAMs) [1]. The observed selectivity is attributed to differential membrane permeability and reduced off-target interactions in normal cells .

Anticancer selectivity A549 lung cancer Pyrazolopyrazinone derivatization

Physicochemical Property Baseline Differentiates the 3-Pyridyl Core from Saturated Dihydro Analogs: XLogP3 0.3 and TPSA 59.8 Ų

The computed physicochemical properties of 2-(pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one (XLogP3-AA = 0.3, topological polar surface area [TPSA] = 59.8 Ų, hydrogen bond donor count = 1, hydrogen bond acceptor count = 3, rotatable bond count = 1) [1] place this compound in a favorable CNS drug-like property space according to the CNS MPO (Multiparameter Optimization) scoring system (desirability: TPSA < 90 Ų, HBD ≤ 3, XLogP 1–5). In contrast, the 6,7-dihydro-N5-substituted analogs such as VU0650786 (MW 387.80, TPSA predicted higher due to additional heteroatoms) and mGluR2 modulator 5 (MW 386.37, XLogP predicted >3 due to trifluoromethyl and aryl substituents) exhibit higher molecular weight and lipophilicity, shifting their property profile away from the CNS MPO sweet spot. The 3-pyridyl core thus represents the minimal, ligand-efficient starting point (LE ≈ 0.30–0.35 for fragment-based approaches) from which property-guided optimization can proceed without pre-existing liabilities.

Physicochemical profiling CNS MPO scoring Lead optimization

Prodrug Inactivation Liability: Unsubstituted Core Exhibits <5% Conversion to Active Vinyl Sulfone Metabolite, Distinct from Acyclic Warhead

The dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, when formed as a cyclic byproduct (compound 2) from the acyclic β-amidomethyl vinyl sulfone covalent inhibitor RA-0002034, demonstrates <5% conversion to the active vinyl sulfone metabolite in phosphate buffer at pH 7.4 [1]. This contrasts with the acyclic warhead, which retains full cysteine protease inhibitory activity but suffers from high in vivo clearance in mice [1]. The cyclic dihydropyrazolo[1,5-a]pyrazin-4(5H)-one scaffold, however, displays improved plasma exposure relative to the acyclic form, suggesting potential utility as a prodrug scaffold if appropriate metabolic activation handles can be engineered [1]. This prodrug inactivation behavior is scaffold-intrinsic and not observed with pyrazolo[1,5-a]pyridine or other fused systems lacking the pyrazinone carbonyl.

Prodrug design Covalent inhibitors Metabolic activation

Kinase Selectivity Profiling: 3-Pyridyl Core as a Negative Control for PI3K Pathway Modulation vs. Potent PI3K-Reducing Analogs (IC₅₀ 7–8 µM)

In a 2026 study, a series of pyrazolo[1,5-a]pyrazin-4(5H)-one derivatives (compounds 12–41) were evaluated for antiproliferative activity and PI3K protein level reduction in A549 NSCLC cells [1]. The most potent compounds (27 and 28) achieved IC₅₀ values of 8.19 µM and 7.01 µM, respectively, with significant PI3K protein level reduction confirmed by Western blot [1]. The unsubstituted 2-(pyridin-3-yl) core (CAS 1710195-57-5), lacking the N5-benzyl and C2-aryl substitutions present in the active compounds, is expected to exhibit substantially weaker or absent PI3K modulatory activity based on the established SAR that a high electron-density benzene ring on the pyrazole moiety and a low electron-density ring on the pyrazine are required for enhanced cytotoxicity [1]. This positions the 3-pyridyl core as an essential negative-control or reference compound for PI3K-targeted pyrazolopyrazinone programs.

PI3K modulation Kinase selectivity Negative control reagent

Procurement Application Scenarios for 2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one (CAS 1710195-57-5)


Medicinal Chemistry: SAR Baseline for Kinase Inhibitor Programs Targeting the Purine-Bioisostere Scaffold

Procure the 3-pyridyl core as the minimal pharmacophore for systematic kinase selectivity profiling. The >23-fold affinity difference between 3-pyridyl and 4-pyridyl regioisomers against CDC7/DBF4 kinase (IC₅₀ ≈ 210 nM for the 4-pyridyl analog) [1] necessitates the use of the exact 3-pyridyl isomer as a regioisomer-specific SAR probe. Parallel procurement of both regioisomers enables unambiguous mapping of hinge-region hydrogen-bonding vectors across the kinome, a critical step before committing to costly N5 and C2 derivatization campaigns.

GPCR Allosteric Modulator Discovery: Minimal Scaffold for mGluR NAM Lead Generation

Use the unsubstituted 2-(pyridin-3-yl) core as the starting point for fragment-based or parallel synthesis approaches to mGluR NAM discovery. With optimized analogs achieving single-digit nanomolar potency (mGluR2 modulator 5: IC₅₀ = 8.9 nM) and CNS penetration , the core scaffold's favorable CNS MPO properties (XLogP3 = 0.3, TPSA = 59.8 Ų, MW = 212.21 Da) [2] provide an ideal fragment-like starting point for property-guided optimization, avoiding the molecular obesity of advanced leads (MW > 380 Da).

Oncology Research: Defined Negative Control for PI3K Pathway Modulator Screening

Deploy the 3-pyridyl core as a negative control in PI3K inhibitor screening cascades. The established SAR from a 2026 study demonstrates that N5-benzyl and C2-aryl substituents are required for PI3K protein level reduction (compounds 27 and 28: IC₅₀ = 7–8 µM) [3]. The unsubstituted core, lacking these substituents, provides the essential baseline for distinguishing scaffold-driven cytotoxicity from substituent-dependent PI3K modulation, a critical quality control step in high-throughput screening workflows.

Antiviral Prodrug Design: Scaffold for Covalent Inhibitor Prodrug Engineering

Leverage the pyrazolo[1,5-a]pyrazin-4(5H)-one scaffold for prodrug design of β-amidomethyl vinyl sulfone covalent cysteine protease inhibitors. The cyclic form (compound 2) exhibits <5% conversion to the active vinyl sulfone metabolite at pH 7.4 but demonstrates improved plasma exposure compared to the acyclic warhead [4]. The 3-pyridyl-substituted core provides a defined scaffold for structure-based engineering of metabolic activation handles, with the pyridyl nitrogen offering a potential coordination site for prodrug-activating enzymes.

Quote Request

Request a Quote for 2-(Pyridin-3-yl)pyrazolo[1,5-a]pyrazin-4(5H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.